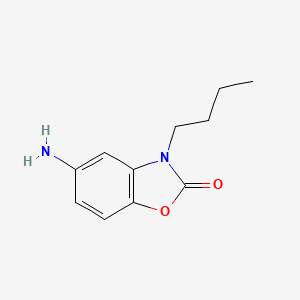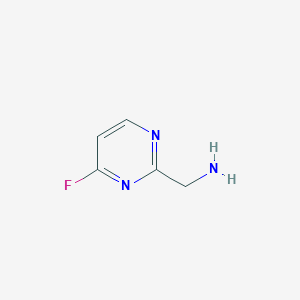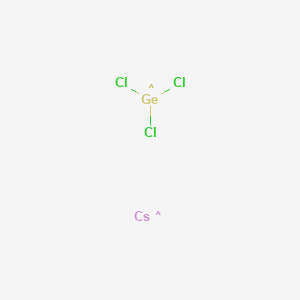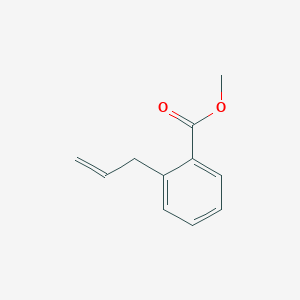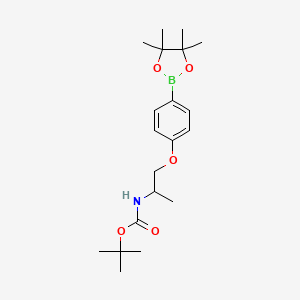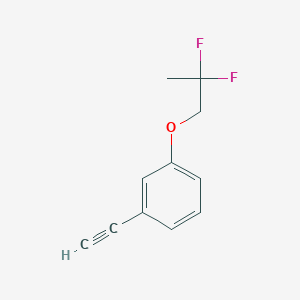
1-(2,2-Difluoropropoxy)-3-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoropropoxy)-3-ethynylbenzene is an organic compound that features a benzene ring substituted with a 2,2-difluoropropoxy group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoropropoxy)-3-ethynylbenzene typically involves the reaction of 3-ethynylphenol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Difluoropropoxy)-3-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoropropoxy)-3-ethynylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoropropoxy)-3-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the difluoropropoxy group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(2,2-Difluoropropoxy)-4-ethynylbenzene
- 1-(2,2-Difluoropropoxy)-2-ethynylbenzene
- 1-(2,2-Difluoropropoxy)-3-methylbenzene
Comparison: 1-(2,2-Difluoropropoxy)-3-ethynylbenzene is unique due to the specific positioning of the ethynyl group on the benzene ring, which can influence its reactivity and interactions. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C11H10F2O |
|---|---|
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
1-(2,2-difluoropropoxy)-3-ethynylbenzene |
InChI |
InChI=1S/C11H10F2O/c1-3-9-5-4-6-10(7-9)14-8-11(2,12)13/h1,4-7H,8H2,2H3 |
Clave InChI |
YLEHGCRODKGFFD-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC(=C1)C#C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


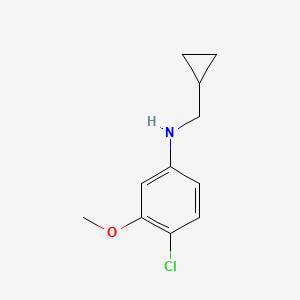
![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)

![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)

